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molecular formula C8H3BrCl2N2 B8799385 6-Bromo-2,8-dichloroquinazoline

6-Bromo-2,8-dichloroquinazoline

Cat. No. B8799385
M. Wt: 277.93 g/mol
InChI Key: YWSCMDQCCRELGX-UHFFFAOYSA-N
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Patent
US09434700B2

Procedure details

A solution of 6-bromo-8-chloroquinazolin-2-ol (9.0 g, 35 mmol) in phosphorus oxychloride (100 mL) was refluxed for 5 hours. Most of phosphorus oxychloride was removed under reduced pressure, and the residue was added to a stirring ice water (500 mL). The resulting precipitate was collected via filtration and then refluxed in THF. The solid was filtered off, and the filtrate was concentrated to give the title compound a yellow solid (7.0 g, 78%). MS (ES+) C8H4BrClN2 requires: 275, 277, found: 276, 278 [M+H]+.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Yield
78%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([Cl:12])[CH:11]=1)[N:8]=[C:7](O)[N:6]=[CH:5]2.P(Cl)(Cl)([Cl:16])=O>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([Cl:12])[CH:11]=1)[N:8]=[C:7]([Cl:16])[N:6]=[CH:5]2

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
BrC=1C=C2C=NC(=NC2=C(C1)Cl)O
Name
Quantity
100 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of phosphorus oxychloride was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was added to a stirring ice water (500 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected via filtration
TEMPERATURE
Type
TEMPERATURE
Details
refluxed in THF
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=NC(=NC2=C(C1)Cl)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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